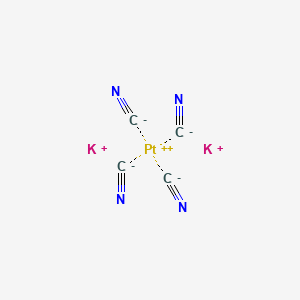

Potassium tetracyanoplatinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

562-76-5 |

|---|---|

Formule moléculaire |

C4K2N4Pt |

Poids moléculaire |

377.35 g/mol |

Nom IUPAC |

dipotassium;platinum(2+);tetracyanide |

InChI |

InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |

Clé InChI |

QFTWTIKOKWPUAM-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Early Synthesis of Potassium Tetracyanoplatinate(II)

Abstract: This technical guide provides an in-depth exploration of the foundational methodologies for the synthesis of potassium tetracyanoplatinate(II), K₂[Pt(CN)₄]. Catering to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles and experimental protocols of two significant early-stage synthesis routes. By examining these historical methods, we gain insight into the evolution of platinum coordination chemistry and the innovative approaches of 19th and early 20th-century chemists. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanisms and validation of the described protocols.

Introduction: The Dawn of Platinum Coordination Chemistry

This compound(II) is a cornerstone compound in the history of coordination chemistry. Its unique properties, including its characteristic fluorescence when crystalline, have made it a subject of scientific curiosity and application for centuries. Early synthesis methods, while perhaps less efficient than modern techniques, showcase a remarkable ingenuity and a deep understanding of chemical transformations. This guide focuses on two historically significant approaches: the direct synthesis from elemental platinum as pioneered by Leopold Gmelin, and a multi-step pathway involving the reduction of a platinum(IV) salt followed by cyanation.

Method 1: Gmelin's Direct High-Temperature Synthesis (circa 1822)

One of the earliest recorded syntheses of this compound was developed by Leopold Gmelin. This method is a direct and forceful approach, relying on high temperatures to drive the reaction between elemental platinum and a cyanide source.

Expertise & Experience: The Rationale Behind the Method

Gmelin's approach leverages the stability of the tetracyanoplatinate(II) complex. At elevated temperatures ("red heat"), the highly stable potassium ferrocyanide decomposes, providing a source of potassium cyanide in a reactive state. The elemental platinum, in a high-surface-area form such as platinum sponge or black, is then able to react with the in-situ generated cyanide to form the stable square planar [Pt(CN)₄]²⁻ anion. The use of platinum sponge is particularly noteworthy, as its porous structure, often obtained by the thermal decomposition of ammonium hexachloroplatinate, maximizes the surface area available for this solid-state reaction.

Experimental Protocol

Materials:

-

Platinum sponge or platinum black

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Crucible (porcelain or other suitable high-temperature material)

-

Heat source capable of achieving red heat (e.g., Bunsen burner, furnace)

-

Distilled water

-

Beaker

-

Evaporating dish

-

Filtration apparatus

Procedure:

-

An intimate mixture of finely divided platinum (sponge or black) and potassium ferrocyanide is prepared. An equimolar amount of platinum to potassium ferrocyanide is a logical starting point.

-

The mixture is placed in a crucible and heated to a sustained red heat. This is typically in the range of 600-800 °C. The heating is continued for a short period to ensure the reaction goes to completion.

-

The crucible is allowed to cool to room temperature. The resulting solid mass will be a mixture of this compound, iron carbide, and potentially unreacted starting materials.

-

The cooled mass is then crushed and extracted with boiling distilled water. This compound is soluble in hot water, while the iron-containing byproducts are largely insoluble.

-

The hot solution is filtered to remove the insoluble residues.

-

The filtrate is collected in an evaporating dish and carefully evaporated. Upon cooling and concentration, crystals of this compound(II) trihydrate (K₂[Pt(CN)₄]·3H₂O) will form.

Trustworthiness: A Self-Validating System

The success of this method is validated by the physical properties of the final product. The formation of characteristic fluorescent crystals upon evaporation of the aqueous extract is a strong indicator of the presence of this compound. Further confirmation can be achieved through qualitative tests for platinum and cyanide, and in a modern context, through spectroscopic analysis.

Visualization of Gmelin's Synthesis

The Synthesis of Potassium Platinocyanide: A Historical Technical Guide for the Modern Researcher

This guide provides an in-depth exploration of the historical methods for preparing potassium platinocyanide, K₂[Pt(CN)₄]·3H₂O. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of protocols. It delves into the causality behind the experimental choices of 19th and early 20th-century chemists, offering insights into the foundational principles of platinum coordination chemistry. By understanding these historical approaches, modern scientists can gain a deeper appreciation for the evolution of inorganic synthesis and the enduring ingenuity of early chemical pioneers.

Introduction: The Dawn of Platinocyanide Chemistry

The story of potassium platinocyanide begins in the early 19th century, a period of burgeoning discovery in inorganic chemistry. The unique and often vibrant colors of platinum compounds, coupled with their unusual properties, attracted significant scientific attention. Potassium platinocyanide, with its remarkable fluorescent and dichroic (pleochroic) crystals, was a particularly fascinating subject. Its historical significance extends beyond its chemical curiosity; the related barium salt, barium platinocyanide, played a pivotal role in the discovery of X-rays in 1895 due to its ability to fluoresce upon exposure.[1][2] This guide revisits the original synthetic routes to this important compound, providing a practical and intellectual bridge to the past.

Foundational Synthetic Approaches

Two primary historical methods for the synthesis of potassium platinocyanide will be discussed in detail: the Gmelin method of direct reaction and the double decomposition method using a platinum salt. Each method reflects the available reagents and the developing understanding of chemical reactivity of the era.

The Gmelin Method (circa 1822): Direct Cyanidation of Elemental Platinum

The earliest documented synthesis of potassium platinocyanide is attributed to Leopold Gmelin in 1822.[3][4] This method is a testament to the empirical yet insightful approaches of early chemists, relying on a high-temperature solid-state reaction.

-

Choice of Reactants: The use of elemental platinum, specifically in a high-surface-area form like "spongy platinum" or "platinum black," was crucial.[3][5] Bulk platinum is notoriously unreactive.[6][7][8] The high surface area of these powdered forms was essential to facilitate the reaction with molten potassium ferrocyanide. Spongy platinum was typically prepared by the thermal decomposition of ammonium chloroplatinate, yielding a porous, reactive material.[3] Platinum black, an even more finely divided form, offered an even greater surface area.[5][9] Potassium ferrocyanide, K₄[Fe(CN)₆], served as the source of the cyanide ligands and the potassium counter-ions. Historically, potassium cyanide itself could be produced by the decomposition of potassium ferrocyanide, highlighting the interconnectedness of chemical preparations of the time.[7]

-

Reaction Conditions: The requirement of heating the mixture to "red heat" indicates a significant activation energy barrier for the reaction. At these temperatures, the potassium ferrocyanide melts and decomposes, creating a reactive flux that can attack the platinum surface. The cyanide ions are then able to coordinate with the platinum atoms.

Materials:

-

Spongy Platinum or Platinum Black

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

Distilled Water

-

Crucible (porcelain or other suitable refractory material)

-

Heat Source (e.g., Bunsen burner, furnace)

-

Mortar and Pestle

-

Filtration apparatus

-

Evaporating dish

Procedure:

-

Preparation of Reactants: An intimate mixture of spongy platinum and potassium ferrocyanide is prepared. While historical accounts often lack precise ratios, a slight excess of potassium ferrocyanide was likely used to ensure complete reaction and to act as a flux. The solids should be finely powdered and thoroughly mixed using a mortar and pestle.

-

Fusion: The mixture is placed in a crucible and heated to a dull red heat. The heating should be gradual to avoid spattering. The mixture will melt and darken. The fusion is continued for a short period to ensure the reaction goes to completion.

-

Extraction: After cooling, the solidified melt is crushed. The resulting powder is then extracted with boiling distilled water. Potassium platinocyanide is soluble in hot water, while unreacted platinum and other insoluble byproducts are not.

-

Purification and Crystallization: The hot aqueous solution is filtered to remove insoluble materials. The filtrate is then allowed to cool slowly. As the solution cools, the solubility of potassium platinocyanide decreases, leading to the formation of characteristic needle-like crystals. For higher purity, recrystallization from hot water can be performed.

Workflow for Gmelin's Method

Caption: Workflow for the historical Gmelin synthesis of potassium platinocyanide.

The Double Decomposition Method: Synthesis from Platinum(II) Chloride

Another historical approach involves the reaction of a soluble platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with a cyanide salt. This method represents a more "solution-based" chemical approach compared to the solid-state fusion of the Gmelin method.

-

Starting Material: Potassium tetrachloroplatinate(II) was a common starting material in platinum chemistry. It could be prepared by the reduction of the more accessible potassium hexachloroplatinate(IV) (K₂[PtCl₆]).[6] The use of a Pt(II) salt is logical, as the final platinocyanide complex also contains platinum in the +2 oxidation state.

-

Cyanide Source: Potassium cyanide (KCN) would be the most direct source of the cyanide ligands. The reaction is a classic example of a ligand substitution or double decomposition reaction, where the chloride ligands on the platinum center are replaced by cyanide ions.

Materials:

-

Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium Cyanide (KCN)

-

Distilled Water

-

Reaction Vessel (e.g., beaker, flask)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

Preparation of Solutions: A solution of potassium tetrachloroplatinate(II) is prepared in water. A stoichiometric amount of potassium cyanide is dissolved in a separate portion of water.

-

Reaction: The potassium cyanide solution is slowly added to the stirring solution of potassium tetrachloroplatinate(II). The reaction mixture is then gently heated to facilitate the ligand exchange. The color of the solution will change as the chloro complex is converted to the cyano complex.

-

Crystallization: The resulting solution is concentrated by gentle heating and then allowed to cool slowly. The potassium platinocyanide will crystallize out of the solution.

-

Purification: The crystals can be collected by filtration and, if necessary, recrystallized from hot water to improve purity.

Logical Flow of the Double Decomposition Method

Caption: Logical flow for the double decomposition synthesis of potassium platinocyanide.

Historical Characterization and Validation

Early chemists relied on a combination of physical properties and qualitative tests to validate the synthesis of a new compound. For potassium platinocyanide, these would have included:

| Property | Historical Observation |

| Crystal Form | Formation of long, needle-like crystals upon cooling from a saturated aqueous solution. |

| Color and Dichroism | The crystals exhibit a remarkable dichroism (pleochroism), appearing yellow or greenish-yellow when viewed along one axis, and blue when viewed along another. |

| Fluorescence | While more famously associated with the barium salt, potassium platinocyanide also exhibits fluorescence under ultraviolet light. |

| Solubility | Readily soluble in hot water, with significantly lower solubility in cold water, a property exploited for crystallization. |

Conclusion: Bridging Past and Present

The historical syntheses of potassium platinocyanide offer a fascinating window into the evolution of chemical practice. The Gmelin method, with its reliance on high-temperature fusion, showcases the empirical power of early inorganic chemistry. The double decomposition method, on the other hand, points towards the developing understanding of solution chemistry and reaction mechanisms. For the modern researcher, these historical protocols are not merely archaic recipes. They are instructive examples of fundamental chemical principles—surface area and reactivity, ligand substitution, and purification by crystallization—that remain central to the field today. By appreciating these foundational techniques, we gain a more complete and nuanced understanding of the science of coordination chemistry.

References

- 1. Platinocyanide - Wikipedia [en.wikipedia.org]

- 2. X-ray - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. researchgate.net [researchgate.net]

- 6. Platinum - The chemical element, its science, properties, and uses [explainthatstuff.com]

- 7. Platinum - Wikipedia [en.wikipedia.org]

- 8. Platinum group | Chemical Properties, Uses & Occurrence | Britannica [britannica.com]

- 9. quora.com [quora.com]

Potassium tetracyanoplatinate crystal structure analysis

Investigating Crystal Structures

I'm currently focused on the crystal structure of potassium tetracyanoplatinate. My initial strategy involves targeted Google searches to gather comprehensive data, especially on its hydrated forms and space group symmetries. I'm keen to understand the different polymorphs and their stability, as well as the role of the counterions and water molecules in the overall structure.

Gathering Structural Data

I've moved on to the next phase, which is to organize my research into a technical guide format. I'm prioritizing an introduction to the topic and the experimental methods used to analyze it. My immediate focus is on constructing tables of crystallographic data and using Graphviz diagrams to visualize the crystal structure's intricacies. I'm still searching for more information on crystal growth protocols.

Prioritizing Search Strategies

My search now focuses on the nuanced aspects of K2[Pt(CN)4]'s crystal structure. I'm prioritizing data on the Pt-Pt distance, linking this to optical and electronic properties. X-ray and neutron diffraction methodologies are next on my list. I will incorporate findings into the guide's framework, including a strong references section.

Exploring Crystallography Data

I've been immersed in the intricacies of this compound, specifically its crystal structure. I've compiled substantial data on K2[Pt(CN)4] itself, plus its hydrated and partially oxidized variations. The data is rich, promising some interesting analyses.

Analyzing Data Gaps

My exploration is now zeroing in on missing data points. I've compiled diverse details on K2[Pt(CN)4], including its crystal systems and Pt-Pt interactions. I've found helpful experimental techniques and synthesis information. However, a comparative table of crystallographic data for key forms is lacking. Also, some procedural depth on crystallization is still needed.

Building the Technical Guide

I'm now focused on consolidating the scattered data into a coherent technical guide. I have crystal system details, space groups, and lattice parameters, but I need to create a comparative table for K2[Pt(CN)4] forms. Also, I'm missing detailed protocols for crystal growth and diffraction analysis, and a deeper dive on interpreting diffraction data and the role of Pt-Pt distances. Finding authoritative references for all aspects is a priority.

Collecting Crystallographic Data

I've successfully gathered crystallographic data for Krogmann's salt and some related halogenated compounds. My information now includes general details on X-ray diffraction techniques, providing a solid base for the next phase of this exploration.

Analyzing Crystallographic Needs

I'm focusing on the gaps in my current data set. While I've gathered crystallographic data for Krogmann's salt and related compounds, I need a consolidated table with key parameters for anhydrous and hydrated forms of K2[Pt(CN)4]. I also need detailed, step-by-step experimental protocols for crystal growth, particularly for the single crystals needed for X-ray diffraction. The current data has broad descriptions of techniques, but I require specifics.

Filling Data Gaps

I'm now prioritizing filling the gaps in my data. Though I've gathered broad crystallographic and X-ray diffraction knowledge, I still require a comprehensive crystallographic data table for key K2[Pt(CN)4] compounds. Detailed, step-by-step protocols for single crystal growth and X-ray diffraction remain essential. Moreover, I'm seeking authoritative sources and deeper links between Pt-Pt distances and material properties to solidify my technical guide.

Analyzing Data Collection

I've made good headway on collecting information. I've now got crystallographic data for Krogmann's salt and some related halogenated compounds. This gives me a solid base for that comparative table. I also have general protocols for both. I'm focusing on those specific points.

Strengthening Crystallography Details

I have successfully collected crystallographic data for Krogmann's salt and several halogenated relatives, along with general protocols. I am now working hard to find a definitive source detailing crystal systems, space groups, and lattice parameters for all forms of K2[Pt(CN)4]. It's proving trickier than anticipated. I also need to find detailed, citable experimental protocols that can be cited in my technical guide.

Addressing Knowledge Gaps

I'm making good progress in addressing the gaps. I've compiled the crystallographic data for Krogmann's salt and several similar halogenated compounds and general protocols for single-crystal and powder X-ray diffraction. I'm focusing on finding the specific crystal system, space group, and lattice parameters for the anhydrous, monohydrate, and trihydrate forms of K2[Pt(CN)4] and also locating detailed, citable experimental protocols. I am also working hard to find quantifiable examples of the relationship between Pt-Pt distance and conductivity and luminescence.

Discovering Krogmann's Salt Data

I've finally found the crystallographic data I was looking for! Muehle et al.'s paper has proven fruitful, providing details on Krogmann's salt and some related halogenated and hydrated forms. This will be very helpful in my current task. I am excited to dig deeper.

Assembling the Blueprint

I have a wealth of crystallographic data now, including the anhydrous and monohydrate forms from Adams et al., plus detailed data on Krogmann's salt and related compounds from Muehle et al. This is a game-changer! I've also gathered resources on experimental protocols for crystal growth and data collection, though they aren't K2[Pt(CN)4] specific. Additionally, I've found articles relating Pt-Pt distance to luminescence, which will inform that section. Now the challenge is synthesizing all this into a coherent guide.

Synthesizing the Information

I have a significant amount of crystallographic data now, including the essential data from Adams et al. and the valuable information on Krogmann's salt from Muehle et al., which I've added to a comparative table. General experimental protocols are collected, and I'm adapting them into detailed, step-by-step instructions. Articles on Pt-Pt distance and luminescence are proving helpful. Now, the challenge is compiling all the data, experimental insights, and theoretical discussions into a coherent guide, complete with diagrams and proper formatting.

A Guide to Single Crystal X-ray Diffraction Analysis of Potassium Tetracyanoplatinate(II)

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the single crystal X-ray diffraction (XRD) analysis of Potassium Tetracyanoplatinate(II), K₂Pt(CN)₄. This guide is structured to provide not just a methodology, but a foundational understanding of the critical steps and scientific rationale involved in obtaining and interpreting high-quality crystallographic data for this important platinum complex.

Introduction: The Significance of K₂Pt(CN)₄ in Crystallography and Materials Science

This compound(II) is a cornerstone compound in coordination chemistry and materials science. Its planar tetracyanoplatinate(II) anions can form columnar stacks in the solid state, leading to interesting photophysical and electronic properties.[1][2] The partially oxidized forms of K₂Pt(CN)₄, often referred to as Krogmann's salts, exhibit highly anisotropic electrical conductivity, making them model systems for one-dimensional conductors.[1][2] A thorough understanding of the single crystal structure of K₂Pt(CN)₄ and its derivatives is therefore paramount for designing novel materials with tailored properties. Single crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into bonding, intermolecular interactions, and structure-property relationships.

Part 1: The Art and Science of Single Crystal Growth of K₂Pt(CN)₄

The foundation of any successful single crystal XRD study is the availability of high-quality single crystals. For K₂Pt(CN)₄, the growth of diffraction-quality crystals requires careful control over nucleation and growth rates.

Rationale for Method Selection: Slow Evaporation vs. Solvent Layering

The choice of crystallization method is dictated by the solubility of the compound in different solvents. K₂Pt(CN)₄ is soluble in water, making slow evaporation a viable and often successful technique. However, to obtain crystals of complexes involving larger, less polar cations, layering techniques with organic solvents may be necessary.[3]

Experimental Protocol: Slow Evaporation for K₂Pt(CN)₄ Hydrates

This protocol details the growth of single crystals of K₂Pt(CN)₄·xH₂O, a common hydrated form of the compound.[4][5]

Materials:

-

High-purity deionized water

-

Small beaker or crystallizing dish

-

Parafilm or watch glass

Procedure:

-

Prepare a Saturated Solution: Dissolve K₂Pt(CN)₄ in a minimal amount of deionized water at room temperature to create a near-saturated solution. Gentle warming can be used to increase solubility, but the solution should be allowed to cool back to room temperature.

-

Ensure a Clean Environment: Filter the solution through a syringe filter (0.22 µm) into a clean crystallizing dish. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Control Evaporation: Cover the dish with parafilm perforated with a few small holes or a watch glass slightly offset. The goal is to allow for slow evaporation of the solvent over several days to weeks. Rapid evaporation leads to the formation of polycrystalline powder rather than single crystals.

-

Monitor Crystal Growth: Observe the dish periodically. Colorless, block-like crystals should start to form.[3]

-

Harvesting the Crystals: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have grown, carefully harvest them from the solution using a spatula or by decanting the mother liquor. Wash the crystals briefly with a small amount of cold deionized water and dry them on filter paper.

Part 2: The Single Crystal X-ray Diffraction Workflow: From Crystal to Structure

The following section outlines the comprehensive workflow for analyzing a K₂Pt(CN)₄ single crystal using a modern X-ray diffractometer.

References

- 1. Krogmann's salt - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of [K(18-crown-6)]+ 2[Pt(CN)4]2− - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (II) trihydrate (K2Pt(CN)4 x 3H2O) studied by high resolution solid state 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(II) 98 38245-27-1 [sigmaaldrich.com]

- 6. This compound(II) | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Potassium Tetracyanoplatinate (K₂[Pt(CN)₄])

Introduction: The Significance of Potassium Tetracyanoplatinate in Modern Research

This compound, K₂[Pt(CN)₄], is a cornerstone material in the fields of chemistry, materials science, and drug development. This square planar platinum(II) complex is renowned for its unique photophysical properties, including its tendency to form luminescent oligomers and extended chain structures through platina-metallic interactions in concentrated solutions and the solid state.[1] Its applications are diverse, ranging from its use as a catalyst and in electrochemistry to its role in the development of advanced materials like conductive polymers and nanomaterials.[2][3] Furthermore, its potential in biomedical research, particularly in drug delivery and cancer therapy, is an active area of investigation.[2]

This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of K₂[Pt(CN)₄]. As a Senior Application Scientist, the aim is not merely to present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring that each analysis is a self-validating system. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Single-Crystal X-ray Diffraction, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Electronic Spectroscopy: Unveiling Molecular Orbitals with UV-Vis Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For square planar d⁸ metal complexes like [Pt(CN)₄]²⁻, the UV-Vis spectrum provides valuable information about the metal-ligand bonding and the energies of the d-orbitals.

Core Principles and Causality

The electronic transitions in [Pt(CN)₄]²⁻ are primarily of two types: d-d transitions and charge-transfer transitions. The d-d transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the platinum center. These are typically weak in intensity. Charge-transfer transitions, which are much more intense, involve the movement of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). In the case of [Pt(CN)₄]²⁻, the prominent absorptions are assigned to MLCT transitions.[1]

The choice of solvent is critical in UV-Vis analysis as it can influence the position and intensity of absorption bands. Polar solvents can interact with the ground and excited states of the complex differently, leading to shifts in the absorption maxima (solvatochromism).[4][5][6][7][8] Water is a common solvent for K₂[Pt(CN)₄] due to the salt's high solubility.[9]

A noteworthy characteristic of K₂[Pt(CN)₄] is the concentration-dependent nature of its UV-Vis spectrum in aqueous solutions.[1] At higher concentrations, intermolecular interactions between the square planar anions lead to the formation of oligomers, causing shifts in the absorption bands. This phenomenon is crucial for understanding the self-assembly and photophysical properties of this complex.

Experimental Protocol: Quantitative UV-Vis Analysis of Aqueous K₂[Pt(CN)₄]

This protocol outlines the steps for obtaining and analyzing the UV-Vis absorption spectrum of K₂[Pt(CN)₄] in an aqueous solution.

1. Materials and Instrumentation:

-

This compound (K₂[Pt(CN)₄]) solid

-

Deionized water (high purity)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock and Working Solutions:

-

Step 1: Stock Solution Preparation. Accurately weigh a precise amount of K₂[Pt(CN)₄] and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific molarity (e.g., 10⁻³ M).

-

Step 2: Preparation of Working Solutions. Perform serial dilutions of the stock solution to prepare a series of working solutions with varying concentrations (e.g., from 10⁻⁵ M to 10⁻³ M). This range is chosen to observe the concentration-dependent spectral changes.

3. Spectrophotometer Setup and Measurement:

-

Step 1: Instrument Initialization. Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Step 2: Baseline Correction. Fill a quartz cuvette with deionized water to use as a blank. Place it in the reference beam path of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).

-

Step 3: Sample Measurement. Rinse a sample cuvette with the lowest concentration working solution, then fill it and place it in the sample beam path. Record the absorption spectrum.

-

Step 4: Repeat for all Concentrations. Repeat the measurement for each of the prepared working solutions, moving from the lowest to the highest concentration.

4. Data Analysis and Interpretation:

-

Step 1: Plot the Spectra. Overlay the absorption spectra for all concentrations.

-

Step 2: Identify Absorption Maxima (λmax). Determine the wavelength of maximum absorbance for each concentration.

-

Step 3: Analyze Concentration Effects. Observe any shifts in λmax or changes in the shape of the absorption bands as a function of concentration.[1]

-

Step 4: Beer-Lambert Law Analysis. For a concentration range where no significant spectral shifts are observed (indicating minimal aggregation), plot absorbance at a specific λmax against concentration to verify adherence to the Beer-Lambert law and calculate the molar absorptivity (ε).

Expected Spectral Data

The UV-Vis spectrum of dilute aqueous K₂[Pt(CN)₄] typically exhibits intense absorption bands in the UV region, corresponding to spin-allowed MLCT transitions. As the concentration increases, the formation of oligomers through Pt-Pt interactions can lead to the appearance of new, lower-energy absorption bands.

| Concentration Range | Expected λmax (nm) | Assignment |

| Dilute (< 10⁻⁴ M) | ~255, ~280, ~305 | ¹A₁g → ¹A₂u, ¹Eᵤ (MLCT) |

| Concentrated (> 10⁻³ M) | Red-shifted bands appear | Intermolecular Pt-Pt interactions |

Note: The exact λmax values can vary slightly depending on the specific conditions and instrument.

II. Vibrational Spectroscopy: Probing Molecular Structure with Infrared and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. For K₂[Pt(CN)₄], these techniques are invaluable for confirming the presence of the tetracyanoplatinate(II) anion and understanding the nature of the platinum-cyanide bonds.

Core Principles and Causality

The [Pt(CN)₄]²⁻ ion possesses a square planar geometry and belongs to the D₄h point group. Group theory predicts the number and symmetry of the vibrational modes and their activity in IR and Raman spectroscopy. For a molecule with a center of inversion, such as [Pt(CN)₄]²⁻, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa.[10][11]

-

Infrared (IR) Spectroscopy: A vibrational mode is IR active if it results in a change in the molecule's dipole moment.[12]

-

Raman Spectroscopy: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.[12]

The vibrational spectrum of [Pt(CN)₄]²⁻ is dominated by the C≡N stretching and Pt-C stretching and bending modes. The frequency of the C≡N stretching vibration is particularly sensitive to the coordination environment and can provide insights into the strength of the Pt-C bond.

Experimental Protocol: ATR-FTIR Spectroscopy of Solid K₂[Pt(CN)₄]

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.

1. Materials and Instrumentation:

-

This compound (K₂[Pt(CN)₄]) solid (fine powder)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

2. Spectrometer Setup and Measurement:

-

Step 1: Clean the ATR Crystal. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Step 2: Background Spectrum. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Step 3: Sample Application. Place a small amount of the finely ground K₂[Pt(CN)₄] powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Step 4: Apply Pressure. Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Step 5: Collect the Spectrum. Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis and Interpretation:

-

Step 1: Identify Key Vibrational Bands. Locate the prominent absorption bands in the spectrum.

-

Step 2: Assign the Vibrational Modes. Compare the observed frequencies with literature values for the [Pt(CN)₄]²⁻ anion to assign the vibrational modes.

Experimental Protocol: Raman Spectroscopy of Crystalline K₂[Pt(CN)₄]

Raman spectroscopy is an excellent complementary technique to IR, providing information on the non-polar vibrations within the molecule.

1. Materials and Instrumentation:

-

This compound (K₂[Pt(CN)₄]) crystalline solid

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample visualization and laser focusing

-

Glass microscope slide

2. Spectrometer Setup and Measurement:

-

Step 1: Sample Mounting. Place a small amount of the K₂[Pt(CN)₄] crystals on a clean glass microscope slide.

-

Step 2: Instrument Calibration. Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

-

Step 3: Sample Focusing. Place the microscope slide on the sample stage and, using the microscope, bring the crystals into focus under the laser spot.

-

Step 4: Spectrum Acquisition. Acquire the Raman spectrum. The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation.

3. Data Analysis and Interpretation:

-

Step 1: Identify Raman Peaks. Identify the sharp peaks in the Raman spectrum.

-

Step 2: Assign Vibrational Modes. Assign the observed Raman shifts to the specific vibrational modes of the [Pt(CN)₄]²⁻ anion based on their symmetry and comparison with literature data.

Vibrational Mode Analysis for [Pt(CN)₄]²⁻ (D₄h Point Group)

The [Pt(CN)₄]²⁻ ion has 3N-6 = 3(9)-6 = 21 normal modes of vibration. Based on the D₄h character table, the symmetries of these modes and their spectroscopic activities are as follows:

| Symmetry | Activity | Vibrational Mode Description | Expected Wavenumber (cm⁻¹) |

| A₁g | Raman | ν(C≡N) symmetric stretch, ν(Pt-C) symmetric stretch | ~2133, ~450 |

| A₂u | IR | π(Pt-C) out-of-plane bend | ~300 |

| B₁g | Raman | ν(C≡N) symmetric stretch | ~2150 |

| B₂g | Raman | ν(Pt-C) symmetric stretch | ~420 |

| Eᵤ | IR | ν(C≡N) asymmetric stretch, ν(Pt-C) asymmetric stretch, δ(Pt-C≡N) bend | ~2125, ~415, ~500 |

Note: These are approximate wavenumbers and can be influenced by the solid-state packing and intermolecular interactions.

III. Single-Crystal X-ray Diffraction: The Definitive Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][13] For K₂[Pt(CN)₄], XRD provides definitive information on bond lengths, bond angles, and the overall crystal packing, which is crucial for understanding its physical and chemical properties.

Core Principles and Causality

XRD is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[1] The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined.

The quality of the single crystal is paramount for a successful XRD experiment. The crystal should be well-formed, free of defects, and of an appropriate size (typically 30-300 microns).[1]

Experimental Workflow: Single-Crystal XRD of K₂[Pt(CN)₄]

The following outlines the general workflow for a single-crystal XRD experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Character Table for Point Group D4h [gernot-katzers-spice-pages.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]

- 9. faculty.georgetown.edu [faculty.georgetown.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ehu.eus [ehu.eus]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

solid-state 13C MAS NMR of Potassium tetracyanoplatinate

An In-Depth Technical Guide to Solid-State ¹³C MAS NMR of Potassium Tetracyanoplatinate(II)

Authored by: Gemini, Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound(II), with the chemical formula K₂Pt(CN)₄, is a crystalline solid that serves as a valuable model compound in the study of coordination chemistry and solid-state phenomena.[1][2][3] Its well-defined structure and the presence of multiple NMR-active nuclei make it an excellent candidate for investigation by solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive technical overview of the application of solid-state ¹³C Magic Angle Spinning (MAS) NMR to elucidate the structural and electronic properties of this compound(II).

Solid-state NMR is a powerful, non-destructive technique that provides detailed information about the local chemical environment, molecular structure, and dynamics in solid materials.[4] For this compound(II), ¹³C MAS NMR is particularly insightful. It allows for the direct probing of the cyanide ligands, revealing subtle structural inequivalences and interactions with the central platinum atom and neighboring nitrogen atoms. The spectra are often complex due to several factors that will be explored in detail in this guide:

-

Chemical Shift Anisotropy (CSA): The electronic environment around the carbon nucleus is not spherically symmetric, leading to an orientation-dependent chemical shift. MAS is employed to average this anisotropy, but the residual effects provide valuable structural information.[5]

-

¹⁹⁵Pt-¹³C J-Coupling: The cyanide carbon is directly bonded to the platinum atom. The NMR-active ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance) couples with the ¹³C nucleus, resulting in characteristic splitting of the ¹³C resonance.[6][7] The magnitude of this J-coupling is sensitive to the Pt-C bond length and electronic structure.

-

¹⁴N-¹³C Dipolar Coupling: The carbon atom is also bonded to a nitrogen atom. ¹⁴N is a quadrupolar nucleus (I=1), and its interaction with the local electric field gradient can lead to complex line shapes and broadening of the adjacent ¹³C signal.[8]

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-resolution solid-state ¹³C MAS NMR spectra of this compound(II), providing researchers with the knowledge to effectively utilize this technique for structural characterization.

Part 1: Experimental Design and Sample Preparation

A successful solid-state NMR experiment begins with careful consideration of the experimental setup and sample preparation. The quality of the final spectrum is highly dependent on these initial steps.

Sample Preparation

High-purity, crystalline this compound(II) should be used. It is commercially available, often as a hydrate (K₂Pt(CN)₄·xH₂O).[9] The sample should be finely powdered to ensure efficient and stable magic angle spinning. The powder is then carefully packed into an MAS rotor, typically made of zirconia. The rotor size (e.g., 2.5 mm, 4 mm) will influence the maximum achievable spinning speed and the sample volume.

Spectrometer Setup and Key Parameters

The experiments are performed on a solid-state NMR spectrometer equipped with a probe capable of MAS. Key experimental parameters that need to be optimized include:

-

Magic Angle Spinning (MAS) Rate: A sufficiently high spinning rate is crucial to average out the chemical shift anisotropy and dipolar couplings, leading to narrower lines and improved resolution. For ¹³C NMR of K₂Pt(CN)₄, spinning rates of 10-15 kHz or higher are recommended.[10]

-

¹H Decoupling: Although there are no protons directly bonded to the cyanide carbon, high-power proton decoupling is often applied during the acquisition of the ¹³C signal to remove any long-range dipolar couplings from protons in the crystal lattice (e.g., from water of hydration).[11]

-

Cross-Polarization (CP): CP is a technique used to enhance the signal of low-gamma nuclei like ¹³C by transferring magnetization from abundant, high-gamma nuclei like ¹H.[4][11] While K₂Pt(CN)₄ itself does not contain protons, the hydrate form does, making CP a viable option for signal enhancement. The contact time for CP needs to be optimized to achieve maximum signal intensity.[12][13]

-

Pulse Sequence: A simple single-pulse experiment with high-power proton decoupling can be used. However, a cross-polarization magic angle spinning (CPMAS) pulse sequence is often preferred for sensitivity enhancement.[10][11]

The following diagram illustrates a typical experimental workflow for acquiring a ¹³C MAS NMR spectrum.

Part 2: Spectral Interpretation and Analysis

The solid-state ¹³C MAS NMR spectrum of K₂Pt(CN)₄ reveals a wealth of information. A key study has shown that even in the crystalline state, there can be crystallographically distinct carbon sites, leading to multiple resonances.[14]

Chemical Shift

The isotropic chemical shift of the cyanide carbon in K₂Pt(CN)₄ is typically observed in the range of 100-150 ppm.[15][16][17] The exact chemical shift is sensitive to the local electronic environment. The presence of two distinct ¹³C resonances in the solid-state spectrum, in contrast to a single resonance in solution, indicates the existence of at least two crystallographically inequivalent cyanide groups in the unit cell.[14]

¹⁹⁵Pt-¹³C J-Coupling

The coupling between ¹³C and the spin-1/2 ¹⁹⁵Pt nucleus results in the splitting of the ¹³C resonance into a doublet. Due to the 33.8% natural abundance of ¹⁹⁵Pt, the spectrum will show a central peak corresponding to ¹³C nuclei bonded to NMR-inactive platinum isotopes, flanked by two satellite peaks from the ¹³C-¹⁹⁵Pt coupling.[6] The intensity ratio of the central peak to each satellite is approximately (1-0.338)/2 : 0.338, which simplifies to roughly 1:0.17. The separation between the satellite peaks gives the one-bond J-coupling constant, ¹J(¹⁹⁵Pt, ¹³C). This value is a direct measure of the interaction between the platinum and carbon nuclei and is sensitive to the Pt-C bond distance and the hybridization of the orbitals involved in the bond.

¹⁴N-¹³C Dipolar and Quadrupolar Effects

The interaction with the quadrupolar ¹⁴N nucleus can significantly affect the ¹³C lineshape. The large quadrupole moment of ¹⁴N interacts with the local electric field gradient, leading to a splitting of its energy levels. This can result in a residual dipolar coupling to the neighboring ¹³C that is not completely averaged by MAS, causing broadening or even splitting of the ¹³C resonance.[8] This effect is often complex and requires careful simulation of the spectra to be fully interpreted.

The relationship between these NMR observables and the structural features of K₂Pt(CN)₄ is summarized in the diagram below.

Quantitative Data Summary

The following table summarizes typical NMR parameters that can be extracted from the solid-state ¹³C MAS NMR spectrum of K₂Pt(CN)₄.

| Parameter | Typical Value Range | Information Gained |

| Isotropic Chemical Shift (δiso) | 100 - 150 ppm | Electronic environment, number of inequivalent carbon sites |

| ¹J(¹⁹⁵Pt, ¹³C) | 600 - 800 Hz | Pt-C bond strength and length |

| Chemical Shift Anisotropy (CSA) | Can be significant | Symmetry of the electronic environment |

| ¹⁴N Quadrupolar Coupling Constant | ~1-2 MHz | Local electric field gradient at the nitrogen nucleus |

Part 3: Advanced Techniques and Applications

Beyond standard 1D ¹³C MAS NMR, several advanced techniques can provide even more detailed insights into the structure and dynamics of this compound(II).

Two-Dimensional (2D) Correlation Spectroscopy

2D NMR experiments can be used to establish correlations between different nuclei. For example, a ¹³C-¹⁵N Heteronuclear Correlation (HETCOR) experiment on an isotopically enriched sample could be used to definitively assign the ¹³C and ¹⁵N resonances corresponding to specific cyanide groups.[18] Similarly, ¹H-¹³C HETCOR could be used to probe the proximity of water molecules to the cyanide ligands in the hydrated form.

Isotopic Labeling

The use of ¹³C and ¹⁵N isotopic enrichment can significantly enhance the sensitivity of the NMR experiments and enable more sophisticated techniques.[11] For instance, uniformly ¹³C-labeled K₂Pt(CN)₄ would allow for the measurement of ¹³C-¹³C dipolar couplings, providing information on the intramolecular and intermolecular distances between cyanide groups.

Studying Phase Transitions

Solid-state NMR is highly sensitive to changes in the local environment and can be a powerful tool for studying phase transitions.[19] By acquiring ¹³C MAS NMR spectra as a function of temperature, it is possible to monitor changes in the chemical shifts, J-couplings, and lineshapes, which can provide insights into the nature of any structural transformations.

Conclusion

Solid-state ¹³C MAS NMR is an indispensable technique for the detailed structural characterization of this compound(II) at the atomic level. By carefully designing the experiment and analyzing the resulting spectrum, researchers can gain a wealth of information about the number of crystallographically inequivalent cyanide groups, the nature of the platinum-carbon bond, and the influence of the quadrupolar nitrogen nucleus. The application of advanced techniques such as 2D correlation spectroscopy and isotopic labeling can further enhance the level of detail obtained. This guide provides a solid foundation for researchers and scientists to effectively apply this powerful analytical tool in their studies of this important model compound and other related materials.

References

- 1. This compound(II) | CymitQuimica [cymitquimica.com]

- 2. This compound | C4K2N4Pt | CID 164668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(II) 562-76-5 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 8. pubs.aip.org [pubs.aip.org]

- 9. 010536.03 [thermofisher.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mr.copernicus.org [mr.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound (II) trihydrate (K2Pt(CN)4 x 3H2O) studied by high resolution solid state 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unraveling the Electronic Landscape of a Molecular Wire: A Theoretical Guide to Potassium Tetracyanoplatinate

Abstract

Potassium tetracyanoplatinate, K₂[Pt(CN)₄], and its partially oxidized derivatives, represent a fascinating class of quasi-one-dimensional materials that have captivated chemists and physicists for decades. Their unique crystal structure, characterized by stacks of square planar [Pt(CN)₄]²⁻ anions, gives rise to highly anisotropic electronic properties, making them archetypal "molecular wires." This in-depth technical guide provides a comprehensive exploration of the theoretical studies that have elucidated the electronic structure of these remarkable compounds. We will journey from the molecular orbital description of the isolated tetracyanoplatinate ion to the collective band structure of the crystalline solid and the profound impact of partial oxidation. This guide is intended for researchers, scientists, and professionals in materials science and drug development who seek a deep, theoretically grounded understanding of this important class of platinum complexes.

Introduction: The Allure of a One-Dimensional Metal

The study of materials with reduced dimensionality has been a cornerstone of solid-state physics and chemistry, offering insights into electronic phenomena not readily observed in three-dimensional systems. Among the most studied quasi-one-dimensional (1D) conductors are the partially oxidized tetracyanoplatinates, most notably K₂[Pt(CN)₄]Br₀.₃·3H₂O (KCP).[1] These materials exhibit metallic conductivity along the platinum atom chains, a direct consequence of their unique electronic structure.[2] Understanding the electronic properties of KCP and its parent compound, K₂[Pt(CN)₄], requires a journey that begins with the electronic configuration of a single [Pt(CN)₄]²⁻ complex and culminates in the band theory of the extended solid.

Theoretical and computational chemistry have been indispensable tools in this journey, providing a framework to interpret experimental observations and predict the behavior of these complex materials.[3][4] This guide will delve into the core theoretical concepts and computational methodologies that have been applied to unravel the electronic intricacies of this compound.

The Building Block: Electronic Structure of the [Pt(CN)₄]²⁻ Anion

The fundamental unit of this compound is the square planar [Pt(CN)₄]²⁻ anion. Platinum(II) is a d⁸ metal ion, and in a strong field of cyanide ligands, it adopts a square planar geometry.[5] To comprehend the electronic properties of the extended solid, we must first understand the molecular orbital (MO) diagram of this isolated complex.

The MO diagram arises from the interaction of the platinum's valence orbitals (5d, 6s, and 6p) with the sigma and pi orbitals of the four cyanide ligands. The key interactions that dictate the frontier orbitals are the sigma bonds formed between the metal d-orbitals and the cyanide sigma orbitals, and the pi-backbonding from the metal d-orbitals to the cyanide pi* orbitals.

The resulting molecular orbital energy level ordering is crucial. In a square planar d⁸ complex, the d-orbitals split in energy. The highest occupied molecular orbital (HOMO) is typically of d_z² character, and the lowest unoccupied molecular orbital (LUMO) is of d_x²-y² character. The relative energies of the other d-orbitals (d_xy, d_xz, d_yz) lie between the HOMO and LUMO.

Caption: A simplified molecular orbital diagram for a square planar [Pt(CN)₄]²⁻ complex.

From Molecule to Wire: The Solid-State Electronic Structure

In the crystalline state, the planar [Pt(CN)₄]²⁻ units stack on top of each other, forming linear chains of platinum atoms. This columnar stacking is the defining structural feature that gives rise to the material's one-dimensional character. The distance between adjacent platinum atoms in these chains is significantly shorter than in many other platinum complexes, indicating a degree of metal-metal interaction.[6]

This close proximity allows for the overlap of atomic orbitals on adjacent platinum atoms, particularly the 5d_z² orbitals which are oriented along the stacking axis. According to band theory, this orbital overlap leads to the formation of continuous energy bands in the solid. The discrete molecular orbitals of the individual [Pt(CN)₄]²⁻ units broaden into bands, with the width of the band being proportional to the strength of the orbital overlap.

The most significant band for the electronic properties is the one derived from the overlap of the d_z² orbitals, which forms a valence band. Similarly, the overlap of the 6p_z orbitals forms a higher-energy conduction band. In pure K₂[Pt(CN)₄], the d_z² band is completely filled with electrons, and there is a significant energy gap to the empty 6p_z band. Consequently, K₂[Pt(CN)₄] is an insulator.

Caption: Schematic of band formation from Pt orbitals in solid K₂[Pt(CN)₄].

The Advent of a Metal: Partial Oxidation and KCP

The transformation of the insulating K₂[Pt(CN)₄] into the metallic KCP is achieved through partial oxidation. This is typically accomplished by introducing a halogen, such as bromine, to form K₂[Pt(CN)₄]Br₀.₃·3H₂O.[1] The bromine atoms reside in the crystal lattice and act as electron acceptors, removing a fraction of the electrons from the platinum chain.

This partial oxidation has a profound effect on the electronic structure. The removal of electrons from the top of the d_z² valence band means that this band is no longer completely filled. The Fermi level, which separates occupied from unoccupied states, now lies within this d_z² band. A partially filled energy band is the hallmark of a metal, as it allows for the easy excitation of electrons to infinitesimally higher energy states, enabling electrical conduction.

The conductivity in KCP is highly anisotropic, being much greater along the direction of the platinum chains than perpendicular to them. This is a direct consequence of the one-dimensional nature of the partially filled d_z² band.

A crucial concept in one-dimensional metals like KCP is the Peierls distortion. This theorem states that a one-dimensional metallic chain is inherently unstable and will undergo a periodic lattice distortion that opens up a band gap at the Fermi level, driving the system to a semiconducting or insulating state at low temperatures. This metal-insulator transition is indeed observed in KCP.

Theoretical Methodologies: A Computational Toolkit

The theoretical understanding of the electronic structure of this compound and its derivatives has been greatly advanced by a variety of computational methods. The two most prominent approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT)

DFT has become the workhorse of computational materials science due to its favorable balance of accuracy and computational cost.[4] In DFT, the total energy of the system is expressed as a functional of the electron density.

Typical DFT Protocol for K₂[Pt(CN)₄] Electronic Structure Calculation:

-

Geometry Optimization: The first step is to obtain an accurate geometric structure of the [Pt(CN)₄]²⁻ anion or the crystal lattice. This is achieved by calculating the forces on the atoms and adjusting their positions until a minimum energy configuration is found.

-

Choice of Exchange-Correlation Functional: The exact form of the exchange-correlation functional is unknown and must be approximated. A variety of functionals are available, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory (e.g., B3LYP, PBE0).[3] The choice of functional can significantly impact the calculated electronic properties, particularly the band gap.

-

Basis Set Selection: The atomic orbitals are represented by a set of mathematical functions known as a basis set. For heavy elements like platinum, effective core potentials (ECPs) are often used to replace the core electrons, reducing computational cost while maintaining accuracy. Common basis sets for platinum complexes include the LANL2DZ and SDD (Stuttgart/Dresden) ECPs.[4][7]

-

Electronic Structure Calculation: Once the geometry, functional, and basis set are defined, a self-consistent field (SCF) calculation is performed to determine the ground-state electron density and energy.

-

Property Calculation: From the converged electron density, various electronic properties can be calculated, including:

-

Band Structure: This plots the energy of the electronic states as a function of momentum in the Brillouin zone, revealing the band gap and the dispersion of the energy bands.

-

Density of States (DOS): This shows the number of available electronic states at each energy level. The partial DOS (PDOS) can decompose the total DOS into contributions from different atoms or atomic orbitals, providing insight into the character of the energy bands.

-

Hartree-Fock (HF) Theory

Hartree-Fock theory is another fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8] While computationally more demanding than DFT and neglecting electron correlation, HF provides a valuable starting point for more advanced correlated methods and can be particularly useful for understanding certain aspects of electronic structure.

Caption: A generalized workflow for computational electronic structure studies.

Quantitative Insights from Theoretical Studies

Theoretical calculations have provided valuable quantitative data on the structural and electronic properties of K₂[Pt(CN)₄] and its derivatives. Below is a summary of representative calculated values from the literature.

| Property | Method | Functional | Basis Set | Calculated Value | Reference |

| [Pt(CN)₄]²⁻ Geometry | |||||

| Pt-C Bond Length (Å) | DFT | PBE0 | def2-TZVP | 2.003 | [3] |

| Pt-C Bond Length (Å) | DFT | B3LYP | def2-TZVP | 2.019 | [3] |

| C-N Bond Length (Å) | DFT | PBE0 | def2-TZVP | 1.173 | [3] |

| C-N Bond Length (Å) | DFT | B3LYP | def2-TZVP | 1.174 | [3] |

| Solid State Properties | |||||

| Pt-Pt Distance in KCP (Å) | - | - | - | 2.880 (Expt.) | |

| Pt-Pt Distance in K₂[Pt(CN)₄]Cl₂ (Å) | - | - | - | 3.47 (Expt.) | [6] |

Note: Experimental values are provided for comparison where available. The calculated values can vary depending on the specific computational methodology employed.

Conclusion and Future Directions

The theoretical study of the electronic structure of this compound has provided a remarkable example of how fundamental chemical principles at the molecular level give rise to exotic and technologically relevant properties in the solid state. From the molecular orbitals of the [Pt(CN)₄]²⁻ anion to the one-dimensional metallic bands of KCP, computational chemistry has been an essential tool for interpretation and prediction.

Future theoretical work in this area will likely focus on more accurate and efficient methods for treating electron correlation in these systems, which is crucial for a precise description of the Peierls transition and other collective electronic phenomena. Furthermore, the design of new one-dimensional materials with tailored electronic properties, guided by theoretical principles, remains a vibrant and promising area of research. The insights gained from studying these "molecular wires" will continue to inform the development of novel electronic materials and devices.

References

In-Depth Technical Guide to the Computational Modeling of the [Pt(CN)₄]²⁻ Anion

Introduction: The Allure of a Simple Anion—Complexity in Aggregation and Photophysics

The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, presents a fascinating case study in inorganic photophysics and supramolecular chemistry. While seemingly simple, this square-planar d⁸ metal complex exhibits rich and complex behavior, particularly its propensity to form stacked oligomers in solution and the solid state. These aggregates are bound by weak metallophilic, or Pt-Pt, interactions, which dramatically perturb the electronic structure and give rise to unique photophysical properties, including intense phosphorescence.[1][2][3]

Computational modeling is an indispensable tool for unraveling the intricate relationships between the structure, electronic properties, and photodynamics of the [Pt(CN)₄]²⁻ system. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and practical methodologies required to accurately model this anion, from the monomeric species to its behavior in aggregates. We will delve into the critical choices of computational methods, the nuanced interpretation of results, and the validation against experimental data, offering a field-proven perspective on achieving predictive accuracy.

I. Foundational Principles: What Makes [Pt(CN)₄]²⁻ Computationally Demanding?

Modeling the [Pt(CN)₄]²⁻ anion effectively requires an appreciation for the specific chemical and physical characteristics that challenge standard computational approaches.

The Critical Role of Relativistic Effects

Platinum, as a heavy 5d transition metal, necessitates the inclusion of relativistic effects in any accurate quantum chemical calculation. These effects, which become significant for heavy elements, alter the electronic structure in two primary ways:

-

Scalar Relativistic Effects: These modify the radial distribution of electron density, leading to a contraction of s and p orbitals and an expansion of d and f orbitals.

-

Spin-Orbit Coupling (SOC): This interaction between the electron's spin and its orbital angular momentum is particularly pronounced for platinum. SOC is responsible for mixing electronic states of different spin multiplicities (i.e., singlets and triplets), a phenomenon crucial for understanding the phosphorescence observed in [Pt(CN)₄]²⁻ and its oligomers.[4][5][6]

Failing to account for these effects will lead to qualitatively incorrect predictions of electronic spectra and excited-state properties. Two-component relativistic methods, such as the Zeroth-Order Regular Approximation (ZORA), are often employed to capture both scalar relativistic effects and spin-orbit coupling with high accuracy.[5][7]

The Dominance of Electron Correlation

The d⁸ electronic configuration of the Pt(II) center (the platinum atom is in the +2 oxidation state) results in a diamagnetic, square-planar geometry with no unpaired electrons.[8][9] However, the interactions between the d-electrons, and between these and the ligand orbitals, are substantial. Accurate modeling, therefore, requires methods that can adequately describe electron correlation. Density Functional Theory (DFT) has emerged as the workhorse for systems of this size due to its favorable balance of accuracy and computational cost.

Supramolecular Interactions: The Pt-Pt Bond

In concentrated solutions or in the solid state, individual [Pt(CN)₄]²⁻ anions stack on top of one another, leading to the formation of dimers, trimers, and larger oligomers.[2] These stacks are held together by Pt-Pt interactions, which are a type of metallophilic interaction. These interactions, with typical distances of 3.3-3.5 Å, arise from a combination of dispersion forces and orbital overlap between the dz² orbitals of adjacent platinum centers.[1][10] These interactions are relatively weak but are strong enough to significantly alter the electronic and photophysical properties of the system, leading to the appearance of new, low-energy absorption and emission bands.[1][3]

II. The Computational Toolkit: Methodologies and Best Practices

A successful computational study of [Pt(CN)₄]²⁻ hinges on the judicious selection of theoretical methods and parameters. This section outlines a validated workflow.

Workflow for Computational Modeling of [Pt(CN)₄]²⁻

Caption: A validated workflow for the computational modeling of [Pt(CN)₄]²⁻.

Step-by-Step Protocol for Monomer Calculations

-

Geometry Optimization:

-

Functional Selection: Hybrid functionals, such as PBE0, have been shown to provide excellent agreement with experimental geometries for platinum complexes.[11] B3LYP is also a commonly used and reliable choice.[12]

-

Basis Set Selection: For the platinum atom, a relativistic effective core potential (ECP) such as LANL2DZ or the Stuttgart-Dresden (SDD) basis set is recommended to account for scalar relativistic effects and to reduce computational cost.[13][14] For the lighter carbon and nitrogen atoms, a triple-zeta quality basis set with polarization functions, such as def2-TZVP, is a robust choice.[11]

-

Relativistic Approximation: For higher accuracy, especially when investigating spin-orbit coupling, an all-electron basis set with a relativistic Hamiltonian like ZORA is preferable.[5][7]

-

Solvent Effects: To model the system in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed.[15][16] This is crucial for accurately predicting spectroscopic properties, as the solvent can significantly influence the energies of the electronic states.

-

-

Electronic Spectra Calculation (TD-DFT):

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excitation energies and simulating UV-Vis absorption spectra for molecules of this size.[5][7][17]

-

Spin-Orbit Coupling: To accurately model the spectra of platinum complexes, it is essential to include spin-orbit coupling in the TD-DFT calculation.[4][5][6] This will allow for the calculation of transitions to triplet states, which are formally spin-forbidden but gain intensity through SOC.

-

Functional Choice: The choice of functional for TD-DFT can be critical. Range-separated functionals like CAM-B3LYP may be necessary for describing charge-transfer excitations accurately.

-

Modeling Oligomers and Pt-Pt Interactions

-

Building the Oligomer: Dimers, trimers, or larger stacks can be constructed based on crystallographic data or by optimizing the intermolecular Pt-Pt distance.

-

Interaction Energy Calculation: The strength of the Pt-Pt interaction can be calculated by comparing the energy of the oligomer to the sum of the energies of the individual monomers. It is crucial to correct for basis set superposition error (BSSE) using the counterpoise correction method.

-

Analysis of Intermolecular Interactions: Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the Pt-Pt bonding. Recent studies have utilized Partial Braid Interaction (PBI) analysis to quantify the contribution of dz²-pz orbital interactions to the Pt-Pt bond.[1][10]

Simulating Phosphorescence

The characteristic emission from [Pt(CN)₄]²⁻ aggregates is phosphorescence, an emission from a triplet excited state to the singlet ground state. Modeling this process requires a specific workflow:

-

Optimize the Triplet State Geometry: Starting from the ground-state geometry, the geometry of the lowest triplet excited state (T₁) must be optimized.

-

Calculate the Emission Energy: The phosphorescence energy is then calculated as the energy difference between the optimized T₁ state and the single-point energy of the ground state at the T₁ geometry.[18][19] TD-DFT can be used to calculate this vertical emission energy.

-

Intersystem Crossing (ISC): The rate of ISC, the process by which the molecule transitions from the initially populated singlet excited state to the triplet state, is governed by the strength of the spin-orbit coupling between the involved singlet and triplet states. Calculating SOC matrix elements can provide insight into the efficiency of phosphorescence.[20]

III. Interpreting the Results: From Molecular Orbitals to Spectra

Ground State Electronic Structure

The highest occupied molecular orbital (HOMO) in the [Pt(CN)₄]²⁻ monomer is primarily composed of Pt 5d orbitals, while the lowest unoccupied molecular orbital (LUMO) is a combination of Pt 6p and CN π* orbitals. The key molecular orbitals involved in the electronic transitions are depicted below.

Caption: Molecular orbital diagram for monomeric and dimeric [Pt(CN)₄]²⁻.

Upon dimerization, the individual molecular orbitals combine. The HOMO of the dimer is a bonding combination of the monomer dz² orbitals (dσ*), and the LUMO is an antibonding combination of the pz orbitals (pσ). This splitting of the orbitals due to the Pt-Pt interaction is responsible for the red-shift observed in the absorption and emission spectra of the aggregates.

Predicted vs. Experimental Spectroscopic Data

A key validation of any computational model is its ability to reproduce experimental data. The table below presents a comparison of calculated and experimental excitation energies for the [Pt(CN)₄]²⁻ monomer.

| Transition | Character | Calculated Energy (eV)[21] | Experimental Energy (eV) |

| ¹A₁g → ¹A₂u | d(z²) → p(z) | 4.5 - 4.9 | 4.4 - 4.8 |

| ¹A₁g → ¹Eᵤ | d(xz, yz) → p(z) | 5.2 - 5.6 | 5.1 - 5.5 |

| ¹A₁g → ¹B₁ᵤ | d(xy) → p(z) | 5.8 - 6.2 | 5.7 - 6.1 |

Note: Calculated values are typical ranges from relativistic TD-DFT calculations and can vary with the specific functional and basis set used.

The agreement between the calculated and experimental values is generally good, demonstrating the predictive power of the described computational protocol. The lowest energy absorption in the monomer is assigned to the d(z²) → p(z) transition. In the dimer and larger oligomers, the corresponding dσ* → pσ transition is significantly red-shifted into the visible region, accounting for the color and luminescence of these species.[1]

IV. Conclusion: A Powerful Synergy of Theory and Experiment

The computational modeling of the [Pt(CN)₄]²⁻ anion is a prime example of how theoretical chemistry can provide profound insights into complex chemical systems. By carefully selecting methodologies that account for relativistic effects, electron correlation, and the subtle yet crucial Pt-Pt interactions, it is possible to build predictive models that not only reproduce experimental observations but also explain the underlying electronic and structural origins of the fascinating photophysics of this system. This guide provides a robust framework for researchers to approach the computational study of [Pt(CN)₄]²⁻ and related heavy metal complexes, fostering a deeper understanding that can guide the design of new materials with tailored photophysical properties for applications ranging from OLEDs to biological sensors.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Construction of Discrete Pentanuclear Platinum(II) Stacks with Extended Metal-Metal Interactions by Using Phosphorescent Platinum(II) Tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the influence of relativistic effects on absorption spectra for platinum complexes with light-activated activity against cancer cells | Division of Computational Chemistry [compchem.lu.se]

- 5. Theoretical study of the electronic spectra of square-planar platinum (II) complexes based on the two-component relativistic time-dependent density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. pubs.aip.org [pubs.aip.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A DFT/ECP-Small Basis Set Modelling of Cisplatin: Molecular Structure and Vibrational Spectrum [scirp.org]

- 14. ijaers.com [ijaers.com]

- 15. Solvent and Temperature Effects on Photoinduced Proton-Coupled Electron Transfer in the Marcus Inverted Region - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. chemrxiv.org [chemrxiv.org]

- 19. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Discovery and Photophysical Properties of Platinocyanides

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, fundamental principles, and applications of fluorescence in platinocyanide compounds. Moving beyond a simple historical account, this document delves into the causal relationships between molecular structure, photophysical properties, and experimental methodologies, offering field-proven insights for both foundational understanding and practical application.

Historical Context: From Accidental Discovery to a New Field of Study

The story of fluorescence is inextricably linked with platinocyanide compounds, a class of materials that played a pivotal role in one of the most significant scientific discoveries of the 19th century. While the phenomenon of luminescence had been observed for centuries, it was the unique properties of a specific platinocyanide salt that ushered in a new era of scientific inquiry.

The Seminal Observations of Stokes and the Dawn of Fluorescence Spectroscopy

In 1852, Sir George Gabriel Stokes published a groundbreaking paper, "On the Change of Refrangibility of Light," which laid the foundation for the field of fluorescence spectroscopy.[1][2] It was in this work that Stokes coined the term "fluorescence" and was the first to conduct a thorough scientific investigation of the phenomenon.[1][3] He astutely observed that when certain substances were illuminated with light of a specific color, they emitted light of a different, longer wavelength.[2] This fundamental principle, now known as Stokes's Law, is a cornerstone of fluorescence theory.

The Unforeseen Role of Barium Platinocyanide in the Discovery of X-rays

Decades later, in 1895, the fluorescent properties of a particular platinocyanide salt, barium platinocyanide (Ba[Pt(CN)₄]), led to an accidental yet monumental discovery by the German physicist Wilhelm Conrad Röntgen.[4][5] While experimenting with cathode rays in a darkened room, Röntgen noticed a faint greenish glow emanating from a nearby screen coated with barium platinocyanide.[4] This serendipitous observation led him to the discovery of a new, unknown form of radiation, which he termed "X-rays."[4] Barium platinocyanide's ability to act as a scintillator, a material that fluoresces when excited by ionizing radiation, was the key that unlocked this new scientific frontier.[6]

The Core of Platinocyanide Fluorescence: A Deep Dive into Photophysical Principles